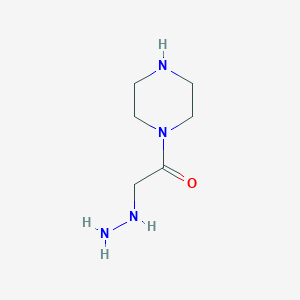

2-Hydrazinyl-1-piperazin-1-ylethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N4O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-hydrazinyl-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2 |

InChI Key |

VYEMHDDCCMOLHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 1 Piperazin 1 Ylethanone and Its Analogs

Retrosynthetic Analysis of 2-Hydrazinyl-1-piperazin-1-ylethanone

A retrosynthetic analysis of this compound identifies logical bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnections are at the amide bond and the C-N bond of the hydrazinyl moiety.

Disconnection 1 (C-N bond of Hydrazine): The most straightforward disconnection breaks the bond between the α-carbon and the hydrazine (B178648) nitrogen. This leads to a key intermediate, a 2-halo-1-(piperazin-1-yl)ethanone (e.g., 2-chloro-1-(piperazin-1-yl)ethanone), and hydrazine. This intermediate is a common building block in medicinal chemistry. nih.govnih.gov This approach is synthetically favorable as it involves a standard nucleophilic substitution reaction.

Disconnection 2 (Amide C-N bond): A second disconnection at the amide bond between the piperazine (B1678402) nitrogen and the carbonyl carbon points to piperazine and a 2-hydrazinylacetyl halide as precursors. However, 2-hydrazinylacetyl halides are generally less stable and less common than their haloacetyl halide counterparts, making the first disconnection a more practical synthetic route.

Based on this analysis, the most viable forward synthesis involves the acylation of piperazine with a haloacetyl halide, followed by the introduction of the hydrazine group.

Classical Synthetic Routes to this compound

Classical approaches provide reliable and well-documented methods for the synthesis of piperazine derivatives.

A stepwise synthesis allows for the isolation and purification of intermediates, ensuring the final product's high purity. The most logical sequence involves two primary steps:

N-Acylation of Piperazine: Piperazine is reacted with a haloacetyl halide, such as chloroacetyl chloride, to form the intermediate 2-chloro-1-(piperazin-1-yl)ethanone. This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the reactivity of the acid chloride. nih.gov An excess of piperazine or the addition of a non-nucleophilic base is often used to neutralize the hydrogen chloride byproduct. The synthesis of analogous 1,4-bis(chloroacetyl)piperazine (B158052) demonstrates the feasibility of this acylation. nih.gov

Nucleophilic Substitution with Hydrazine: The resulting 2-chloro-1-(piperazin-1-yl)ethanone is then treated with hydrazine hydrate (B1144303). In this step, the hydrazine acts as a nucleophile, displacing the chloride ion to form the final product, this compound. This reaction is a standard method for the synthesis of hydrazine derivatives. organic-chemistry.orglibretexts.org

Table 1: Proposed Stepwise Synthesis Parameters

| Step | Reactant 1 | Reactant 2 | Solvent | Typical Conditions |

| 1. Acylation | Piperazine | Chloroacetyl chloride | Dichloromethane | 0 °C to room temperature |

| 2. Hydrazinolysis | 2-Chloro-1-(piperazin-1-yl)ethanone | Hydrazine hydrate | Ethanol | Reflux |

One-pot syntheses offer advantages in terms of reduced waste, time, and resources by avoiding the isolation of intermediates. rsc.org A hypothetical one-pot synthesis for this compound could be designed by performing the acylation and subsequent hydrazinolysis in a single reaction vessel.

In this approach, piperazine would first be acylated with chloroacetyl chloride under controlled conditions. Once the formation of the 2-chloro-1-(piperazin-1-yl)ethanone intermediate is complete (as monitored by techniques like TLC), hydrazine hydrate would be added directly to the reaction mixture. This strategy's success depends on the compatibility of the reagents and the reaction conditions. The development of one-pot, multi-component reactions for synthesizing other complex heterocyclic systems, such as functionalized piperidines and hydrazinyl-thiazoles, supports the potential of this approach. researchgate.nettandfonline.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The initial acylation of piperazine with a reagent like chloroacetyl chloride is typically performed in a suitable solvent at reduced temperatures to control the reaction's exothermicity. The choice of base and solvent, along with the reaction temperature, are key parameters that require optimization. For instance, in the synthesis of similar structures like 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the reaction is carried out in dichloromethane (CH2Cl2) at 0 °C. nih.gov The reaction mixture is then stirred at room temperature until completion. nih.gov

The subsequent substitution of the chloro group with hydrazine hydrate is the crucial step to introduce the hydrazinyl moiety. The efficiency of this reaction is influenced by factors such as the solvent, temperature, and the molar ratio of reactants. Drawing parallels from the synthesis of other hydrazino compounds, this reaction is often performed by refluxing the chloro-intermediate with an excess of hydrazine hydrate. researchgate.net The use of an excess of hydrazine not only drives the reaction to completion but can also act as the base to neutralize the hydrogen chloride byproduct.

The optimization process often involves a factorial design, where variables such as temperature, reaction time, and reactant molar ratios are systematically varied to identify the conditions that produce the highest yield. lew.ro For example, the condensation of hydrazides with aldehydes to form hydrazones has been optimized by studying the effect of different solvents and catalysts. lew.ro

Table 1: Optimization Parameters for Analogous Synthetic Steps

| Parameter | Variable | Typical Conditions | Effect on Yield | Reference |

|---|---|---|---|---|

| Acylation | Solvent | Dichloromethane, Chloroform | Aprotic solvents are preferred to avoid side reactions with the acyl chloride. | nih.gov |

| Temperature | 0 °C to Room Temperature | Lower temperatures control reactivity and minimize side-product formation. | nih.gov | |

| Base | Triethylamine, Excess Piperazine | Neutralizes HCl formed during the reaction. | researchgate.net | |

| Hydrazinolysis | Solvent | Ethanol, Methanol | Protic solvents are suitable for reactions with hydrazine hydrate. | researchgate.netlew.ro |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may lead to decomposition. | researchgate.net |

Novel Synthetic Pathways for Derivatization of the this compound Core

The this compound core possesses multiple reactive sites, primarily the terminal amino group of the hydrazinyl moiety and the secondary amine within the piperazine ring (if unsubstituted), making it an excellent candidate for derivatization. Novel synthetic pathways focus on leveraging these sites to create a library of analogs.

A primary and widely utilized method for derivatizing the hydrazinyl group is through condensation reactions with various aldehydes and ketones. nih.gov This reaction typically occurs in a suitable solvent like ethanol, often with catalytic amounts of acid, to yield the corresponding hydrazones. researchgate.netlew.ro This approach allows for the introduction of a wide range of substituted aryl, heteroaryl, or alkyl groups, significantly diversifying the core structure. For example, benzimidazole-2-yl-hydrazine has been condensed with various substituted benzaldehydes to produce a series of hydrazone derivatives. researchgate.net

Further derivatization can be achieved by reacting the hydrazinyl moiety with other electrophiles. Reaction with isothiocyanates leads to the formation of N-substituted-hydrazinecarbothioamides. researchgate.net These carbothioamides can then serve as intermediates for the synthesis of various heterocyclic systems, such as thiazolidinones or triazoles. researchgate.net For instance, 2-(1H-benzimidazol-2-yl)-N-(substituted)hydrazinecarbothioamides have been synthesized as precursors to more complex molecules. researchgate.net

Another synthetic avenue involves reactions with dicarbonyl compounds or their equivalents. For example, reaction with β-ketoesters can lead to the formation of pyrazolone (B3327878) rings, a common scaffold in medicinal chemistry. The synthesis of new pyrazoline compounds has been achieved by reacting chalcone (B49325) derivatives with hydrazine hydrate in glacial acetic acid. researchgate.net

The secondary amine on the piperazine ring also offers a site for modification, assuming it is not already substituted. Standard N-alkylation or N-arylation reactions, such as reductive amination or Buchwald-Hartwig amination, can be employed to introduce various substituents at this position, further expanding the chemical space of the derivatives. mdpi.com

Table 2: Derivatization Reactions of the Hydrazinyl Moiety

| Reagent Class | Resulting Functional Group/Scaffold | Reaction Example | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Hydrazone | Condensation of a hydrazino-heterocycle with substituted benzaldehydes in ethanol. | researchgate.netnih.gov |

| Isothiocyanates | Hydrazinecarbothioamide | Reaction of 2-hydrazino-1H-benzimidazole with various isothiocyanates. | researchgate.net |

| Chloroacetyl Chloride | Acetohydrazide | Reaction of a hydrazinyl compound with chloroacetyl chloride. | researchgate.net |

These synthetic strategies highlight the versatility of the this compound core as a building block for creating diverse chemical libraries for further research.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 2 Hydrazinyl 1 Piperazin 1 Ylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-Hydrazinyl-1-piperazin-1-ylethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural confirmation.

¹H-NMR Analysis of this compound

The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The piperazine (B1678402) ring protons typically appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the amide nitrogen are expected to be deshielded and resonate at a lower field compared to those adjacent to the other nitrogen. The methylene (B1212753) protons of the ethanone (B97240) moiety, being adjacent to the carbonyl group, would also exhibit a downfield shift. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad signals due to quadrupole effects and exchange phenomena, with their chemical shifts being highly dependent on the solvent and concentration.

Hypothetical ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Piperazine CH₂ (adjacent to C=O) | 3.5 - 3.8 | Triplet | 4H |

| Piperazine CH₂ (adjacent to NH) | 2.7 - 3.0 | Triplet | 4H |

| Ethanone CH₂ | 3.2 - 3.5 | Singlet | 2H |

| Hydrazinyl NH | Variable (broad) | Singlet (broad) | 1H |

| Hydrazinyl NH₂ | Variable (broad) | Singlet (broad) | 2H |

¹³C-NMR Analysis of this compound

The ¹³C-NMR spectrum would provide crucial information about the carbon skeleton. The carbonyl carbon of the ethanone group is expected to be the most deshielded, appearing significantly downfield. The carbons of the piperazine ring will have distinct chemical shifts, with the carbons alpha to the amide nitrogen appearing at a lower field than those beta to it. The methylene carbon of the ethanone group will also be in a characteristic region.

Hypothetical ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | 168 - 172 |

| Piperazine C (adjacent to C=O) | 40 - 45 |

| Piperazine C (adjacent to NH) | 45 - 50 |

| Ethanone CH₂ | 55 - 60 |

2D-NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on the adjacent carbons of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon, and for connecting the different fragments of the molecule. For example, correlations would be expected between the methylene protons of the ethanone group and the carbonyl carbon, as well as the adjacent piperazine carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with high accuracy. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₆H₁₄N₄O).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the connectivity of the molecule. Key expected fragmentation pathways for this compound would likely involve the cleavage of the amide bond, loss of the hydrazinyl group, and fragmentation of the piperazine ring. Analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the amide, the hydrazine (B178648), and the piperazine ring.

The analysis of related compounds, such as 1-acetylpiperazine (B87704) and various hydrazine derivatives, allows for the prediction of the key spectral features. chemicalbook.comnih.gov The tertiary amide carbonyl group (C=O) is expected to show a strong absorption band in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

The hydrazine moiety (-NHNH₂) would be identifiable by several characteristic vibrations. The N-H stretching vibrations of the primary amine group in hydrazine typically appear as two bands in the 3250-3400 cm⁻¹ region. researchgate.netosti.govspectrabase.comchemicalbook.com Additionally, the N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹, which might overlap with the amide carbonyl absorption.

The piperazine ring, a cyclic diamine, will contribute to the spectrum with C-H and C-N stretching vibrations. The C-H stretching vibrations of the methylene groups in the ring are anticipated in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines within the piperazine ring and the amide linkage typically appear in the fingerprint region, between 1000-1350 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (N-H) | Stretching | 3250-3400 | Medium |

| Hydrazine (N-H) | Bending | 1590-1650 | Medium-Strong |

| Amide (C=O) | Stretching | 1630-1680 | Strong |

| Piperazine (C-H) | Stretching | 2800-3000 | Medium |

| Piperazine (C-N) | Stretching | 1000-1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

While a crystal structure for the specific title compound is not publicly available, data from related piperazine derivatives offer insights into the expected structural features. researchgate.neteurjchem.commdpi.com Typically, the piperazine ring adopts a chair conformation to minimize steric strain. The substituents on the nitrogen atoms can be in either axial or equatorial positions. For this compound, it is anticipated that the acetyl-hydrazine group at the 1-position would occupy an equatorial position to reduce steric hindrance.

The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding. The hydrazine group, with its N-H bonds, can act as a hydrogen bond donor, while the carbonyl oxygen and the piperazine nitrogens can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5503(2) |

| b (Å) | 11.2039(2) |

| c (Å) | 14.1007(4) |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Z | 4 |

Note: This data is for a representative substituted piperazine derivative and serves as an example of the type of information obtained from an X-ray crystallographic study. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of and isolating this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

Given that the target molecule lacks a strong chromophore for UV detection, derivatization is a common strategy to enhance sensitivity. jocpr.comjocpr.comtandfonline.com Reagents that react with the primary amine of the hydrazine group or the secondary amine of the piperazine ring (if present as an impurity) can be used to introduce a UV-active or fluorescent tag. For instance, aldehydes can react with the hydrazine moiety to form a hydrazone with enhanced UV absorbance. tandfonline.com

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, would be beneficial for separating the target compound from any impurities.

Table 3: Illustrative HPLC Method Parameters for the Analysis of a Piperazine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to increase volatility and thermal stability. researchgate.netnih.govnih.govresearchgate.net The hydrazine group can be derivatized with reagents like acetone (B3395972) or pentafluorobenzaldehyde (B1199891) to form a more volatile azine. nih.govnih.gov

The gas chromatograph would separate the derivatized analyte from other components in the sample. The mass spectrometer would then fragment the analyte molecules and detect the resulting ions, providing a unique mass spectrum that can be used for identification. The fragmentation pattern would be expected to show characteristic ions corresponding to the loss of fragments from the parent molecule.

Table 4: General GC-MS Method Parameters for the Analysis of a Derivatized Hydrazine Compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Mechanistic Investigations of 2 Hydrazinyl 1 Piperazin 1 Ylethanone Interactions with Biological Systems

Elucidation of Molecular Targets and Binding Mechanisms

The unique structural combination of a piperazine (B1678402) ring and a hydrazinyl group in 2-Hydrazinyl-1-piperazin-1-ylethanone suggests a potential for diverse molecular interactions.

Enzyme Inhibition Kinetics and Mechanism

Derivatives of piperazine and hydrazone are well-documented as potent enzyme inhibitors. For instance, a series of N′-(2,4-disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide derivatives have been synthesized and evaluated for their anticholinesterase activities. semanticscholar.org In these studies, the hydrazone moiety is crucial for interacting with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Similarly, novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives have shown significant inhibitory potential against carbonic anhydrase (CA) I and II. nih.gov Molecular docking studies of these compounds revealed that the hydrazinecarboxamide group interacts with the zinc ion in the active site of CAII. nih.gov Based on these findings, it is plausible that this compound could exhibit inhibitory activity against these or other enzymes, with the hydrazinyl group playing a key role in binding to the enzyme's active site.

Receptor Binding Profiling and Ligand-Receptor Interactions

While specific receptor binding studies for this compound are not available, research on related piperazine-containing molecules provides insights into potential interactions. For example, a piperazine-derived α1D/1A-adrenoceptor antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in benign prostatic hyperplasia cells, interestingly, through a mechanism independent of its adrenoceptor blocking activity. nih.gov This suggests that the piperazine moiety can contribute to cellular effects beyond its primary receptor target. The nitrogen atoms in the piperazine ring of this compound could potentially interact with various receptor types through hydrogen bonding or electrostatic interactions.

DNA/RNA Interaction Studies

The potential for this compound to interact with nucleic acids has not been directly investigated. However, some studies on complex molecules containing piperazine or hydrazone moieties have suggested such interactions. For instance, certain novel piperidone derivatives have been shown to elicit DNA fragmentation. nih.gov While this is an indirect effect, it points to the possibility that compounds with similar structural features could influence DNA integrity.

Cellular Pathway Modulation by this compound

The induction of apoptosis and cell cycle arrest are common mechanisms of action for many biologically active compounds, including derivatives of piperazine and hydrazone.

Investigation of Apoptosis Induction Pathways

Several studies on piperazine and hydrazone derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For example, two novel piperidone compounds were found to induce cell death via the intrinsic apoptotic pathway, as evidenced by reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and activation of caspase-3/7. nih.gov Another study on a ciprofloxacin (B1669076) derivative containing a 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) moiety showed it caused apoptosis with the overexpression of p53 and Bax proteins. nih.gov Furthermore, a specific dispiropiperazine derivative was shown to induce apoptosis and necrosis. nih.govresearchgate.net These findings suggest that this compound might also trigger apoptotic pathways, potentially through similar mechanisms involving mitochondrial stress and caspase activation.

Cell Cycle Arrest Mechanisms

The modulation of the cell cycle is another key area where piperazine derivatives have shown significant activity. The aforementioned ciprofloxacin derivative was found to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, a dispiropiperazine derivative was reported to arrest the cell cycle at the G2/M phase in human cancer cells. nih.govresearchgate.net Western blot analysis in that study confirmed the cell cycle arrest is in the M phase. nih.gov Another study on piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), demonstrated G1 phase cell cycle arrest in colorectal cancer cells. mdpi.com These examples indicate a strong potential for this compound to interfere with cell cycle progression, likely by targeting key regulatory proteins.

Signaling Pathway Inhibition or Activation

To determine the biological effects of a compound like this compound, researchers would typically screen it against a panel of known biological targets, such as enzymes, receptors, and ion channels. Techniques like high-throughput screening (HTS) would be employed to identify any significant interactions. Following initial screening, more detailed cellular assays would be conducted to understand how the compound modulates specific signaling pathways.

For instance, if the compound were found to inhibit a particular kinase, subsequent experiments would involve Western blotting to measure the phosphorylation status of downstream proteins in that pathway. Reporter gene assays could also be used to quantify the activation or inhibition of transcription factors that are regulated by the signaling cascade. The goal would be to create a comprehensive profile of the compound's effects on cellular signaling networks.

Structure-Mechanism Relationships for this compound

Understanding the relationship between the chemical structure of this compound and its biological activity is a critical aspect of medicinal chemistry. This involves synthesizing and testing a series of analogues of the parent compound to identify which structural features are essential for its activity.

Key modifications could include altering the substituents on the piperazine ring, modifying the hydrazinyl group, or changing the ethanone (B97240) linker. By systematically varying these parts of the molecule and measuring the biological activity of each new analogue, researchers can build a structure-activity relationship (SAR) model. This model would provide insights into the key molecular interactions between the compound and its biological target, guiding the design of more potent and selective molecules.

Biophysical Characterization of this compound Binding Events

To directly measure the binding of this compound to its putative biological target, a variety of biophysical techniques would be employed. These methods provide quantitative data on the thermodynamics and kinetics of the binding interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecule (such as a protein). By titrating the compound into a solution containing the target protein, ITC can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic profile provides a complete picture of the binding event.

Table 1: Hypothetical ITC Data for Compound Binding

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | |

| Stoichiometry (n) | |

| Enthalpy (ΔH) |

No experimental data is available for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected by the instrument. nih.gov SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. nih.gov

Table 2: Hypothetical SPR Kinetic Data for Compound Binding

| Parameter | Value |

|---|---|

| Association Rate (kon) | |

| Dissociation Rate (koff) |

No experimental data is available for this compound.

Thermal Shift Assays (TSA)

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the stability of a protein in the presence and absence of a ligand. nih.govresearchgate.net The principle behind TSA is that the binding of a ligand to a protein generally increases its thermal stability. nih.gov The assay is performed by heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. mdpi.com As the protein unfolds due to the increase in temperature, the dye binds and its fluorescence increases. The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of this compound would indicate a direct binding interaction. nih.gov

Table 3: Hypothetical TSA Data for Compound Binding

| Condition | Melting Temperature (Tm) | ΔTm |

|---|---|---|

| Protein alone | N/A |

No experimental data is available for this compound.

Pre Clinical Biological Activities of 2 Hydrazinyl 1 Piperazin 1 Ylethanone in in Vitro and in Vivo Models Non Human

Antimicrobial Activity Studies

Derivatives containing piperazine (B1678402) and hydrazone functionalities have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy (e.g., MIC, MBC)

Studies on various piperazine and hydrazide-hydrazone derivatives reveal significant antibacterial potential. A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown noteworthy efficacy against several Staphylococcus strains. nih.gov Its Minimum Inhibitory Concentration (MIC) was measured at 1.25 µg/mL for S. epidermidis, 5.0 µg/mL for S. aureus, and 10 µg/mL for methicillin-resistant S. aureus (MRSA). nih.gov The Minimum Bactericidal Concentration (MBC) values were nearly identical to the MICs, indicating a bactericidal, rather than bacteriostatic, mode of action. nih.gov

Similarly, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides demonstrated potent antibacterial activity. researchgate.net Within this series, certain compounds were found to be more potent than the reference antibiotic ampicillin (B1664943) when tested against resistant strains like MRSA, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The most sensitive bacterium to these compounds was identified as Listeria monocytogenes. researchgate.netnih.gov Further research into piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives also confirmed moderate antibacterial activity for several analogues. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis | 1.25 | nih.gov |

| S. aureus | 5.0 | nih.gov | |

| MRSA | 10 | nih.gov | |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA | More potent than ampicillin | researchgate.netnih.gov |

| E. coli (resistant) | More potent than ampicillin | researchgate.netnih.gov | |

| P. aeruginosa (resistant) | More potent than ampicillin | researchgate.netnih.gov |

Antifungal Efficacy

The antifungal properties of piperazine and hydrazone derivatives have also been established. In studies of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, one compound in particular (designated 3k) exhibited the most promising antifungal activity. researchgate.net The most susceptible fungal strain to these compounds was Trichoderma viride, while Aspergillus fumigatus proved to be the most resistant. researchgate.net

Other research has explored different structural classes. A series of 5-pyrrolidine-2-ones decorated with hydrazine (B178648) or acyl hydrazone groups showed good to high antifungal effects against at least one of twelve tested fungal species. nih.gov Additionally, certain piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives displayed good antifungal activity. nih.gov

Antiviral Properties and Mechanism of Action

Compounds structurally similar to 2-Hydrazinyl-1-piperazin-1-ylethanone have been synthesized and evaluated for antiviral activity. A series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were specifically investigated for their ability to inhibit the Human Immunodeficiency Virus Type 1 (HIV-1).

Several of these compounds demonstrated moderate to excellent potency in curbing the replication of wild-type HIV-1 in MT-4 cells, with EC50 values recorded in the range of 0.11 µM to 31.36 µM. The mechanism of action for these molecules was explored through their design as dual structural-conformation inhibitors. They were engineered to target the "entrance channel" of the binding pocket for non-nucleoside reverse-transcriptase inhibitors (NNRTIs), a well-established class of antiretroviral drugs known for their high potency and selectivity.

Anticancer Activity in Cell Lines and Xenograft Models

The piperazine and hydrazone scaffolds are integral to many compounds investigated for their anticancer properties. Research has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines and in non-human animal models.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, A549, PC3, HePG-2, HCT-116)

Derivatives containing piperazine or hydrazide-hydrazone moieties have shown potent cytotoxic effects against multiple cancer cell lines.

MCF-7 (Breast Adenocarcinoma): A series of hydrazide-hydrazone derivatives were tested, with the most potent compound showing an IC50 value of 2.99 µM.

A549 (Lung Carcinoma): A novel benzimidazole (B57391) derivative exhibited strong cytotoxic activity with an IC50 of 15.80 µg/mL. In another study, certain pyrazole (B372694) derivatives were effective, with one compound showing an EC50 of 220.20 µM. Unsymmetrical bisacridines were also found to be highly cytotoxic against A549 cells, with IC50 doses under 0.06 µM.

PC3 (Prostate Cancer): The same series of hydrazide-hydrazone derivatives evaluated against MCF-7 cells was also tested on PC3 cells, with the lead compound demonstrating an IC50 of 1.32 µM.

HePG-2 (Hepatocellular Carcinoma): A benzimidazole derivative showed high cytotoxicity against HepG2 cells, with an IC50 value of 15.58 µg/mL.

HCT-116 (Colorectal Carcinoma): A piperazine derivative, 7-piperazinethylchrysin, was investigated for its effect on HCT-116 cells, revealing an IC50 of 1.5 µM after 72 hours of treatment.

| Compound Class | Cell Line | Cancer Type | Activity Metric (IC50/EC50) | Source |

|---|---|---|---|---|

| Hydrazide-hydrazone derivative | MCF-7 | Breast | 2.99 µM | |

| Benzimidazole derivative | A549 | Lung | 15.80 µg/mL | |

| Pyrazole derivative | A549 | Lung | 220.20 µM | |

| Hydrazide-hydrazone derivative | PC3 | Prostate | 1.32 µM | |

| Benzimidazole derivative | HePG-2 | Liver | 15.58 µg/mL | |

| 7-piperazinethylchrysin | HCT-116 | Colon | 1.5 µM |

In Vivo Efficacy in Murine Xenograft Models (Non-human)

The promising in vitro results of some piperazine and hydrazide analogues have been translated into non-human in vivo models. A novel triazole-piperazine hybrid molecule demonstrated excellent anticancer activity in a Cal72 osteosarcoma xenograft nude mice model. This compound significantly reduced tumor progression and led to an enhanced life span in the treated animals compared to both control and doxorubicin-treated groups, without causing noticeable toxicity.

In a separate study, a hydrazide-based compound showed excellent in vivo efficacy in a preliminary human ovarian cancer mouse xenograft model, further highlighting the potential of these chemical scaffolds as templates for novel chemotherapeutics.

Investigations into Resistance Mechanisms in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netfrontiersin.org The piperazine scaffold, a core component of this compound, is integral to compounds designed to counteract these resistance mechanisms. researchgate.net

Research has shown that certain piperazine-hydrazone derivatives can inhibit the function of P-gp. researchgate.net In preclinical models, these compounds have been observed to increase the intracellular accumulation of chemotherapy drugs in cancer cell lines that overexpress P-gp, thereby restoring sensitivity to the cytotoxic agents. researchgate.net For instance, one study highlighted a 1,2,4-triazole-3-thione scaffold containing a 4-methylphenyl piperazine moiety that demonstrated a significant ability to inhibit the efflux function of P-glycoprotein in resistant colon cancer cell lines (HT-29, LoVo, and LoVo/Dx). researchgate.net Similarly, other studies have identified piperzinobenzopyranones as potent inhibitors of BCRP. researchgate.net

The mechanism of overcoming resistance is not limited to efflux pump inhibition. Investigations into structurally related compounds suggest other pathways may be involved. For example, certain pyrazole-indole hybrids have been found to downregulate the anti-apoptotic protein Bcl-2, a key factor in cancer cell survival and therapy resistance. acs.org By promoting apoptosis through Bcl-2 inhibition, these compounds can circumvent resistance pathways. acs.org

| Compound Class | Target | Observed Effect | Cancer Cell Model | Reference |

|---|---|---|---|---|

| Piperazine-containing 1,2,4-triazole-3-thione | P-glycoprotein (P-gp) | Inhibition of efflux function, increased drug accumulation | Colon Cancer (HT-29, LoVo, LoVo/Dx) | researchgate.net |

| Piperzinobenzopyranones | Breast Cancer Resistance Protein (BCRP) | Inhibition of transporter function | Not specified | researchgate.net |

| Pyrazole-indole hybrids | Bcl-2 anti-apoptotic protein | Downregulation of protein expression | Liver Cancer (HepG2) | acs.org |

Anti-inflammatory and Immunomodulatory Effects

The hydrazone and piperazine moieties are well-represented in compounds exhibiting anti-inflammatory and immunomodulatory properties. researchgate.netresearchgate.net Derivatives incorporating these structures have been evaluated in various non-human preclinical models, demonstrating significant effects on inflammatory pathways and immune cell activity.

One of the key mechanisms underlying the anti-inflammatory effects of this compound class is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. researchgate.net

Studies on pyrazole-hydrazone derivatives, which share structural similarities with the hydrazinyl-ethanone portion of the target compound, have demonstrated notable inhibitory activity against the 5-LOX enzyme. sci-hub.senih.gov For example, certain pyrazole-hydrazone derivatives with chloro- and p-tolyl- substitutions showed significant dual inhibition of both COX-2 and 5-LOX. sci-hub.se This dual inhibition is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. sci-hub.seclinisciences.com The ability of these scaffolds to interact with the 5-LOX active site suggests that this compound could possess similar inhibitory potential. nih.gov

| Compound Class | Target Enzyme | Activity Noted | Reference |

|---|---|---|---|

| Pyrazole-hydrazone derivatives | 5-Lipoxygenase (5-LOX) | Significant inhibition reported | sci-hub.senih.gov |

| Benzothiophen-2-yl pyrazole derivative | 5-Lipoxygenase (5-LOX) | Moderate inhibition (IC50 = 1.78 µM) | sci-hub.se |

| 3-amino-4,5-dihydro-1H-pyrazole derivatives | Lipoxygenase | Inhibitory effects observed | sci-hub.se |

Beyond modulating inflammatory mediators, compounds containing the piperazine-hydrazone scaffold can directly affect the function of immune cells. A key event in the inflammatory response is the migration of leukocytes, such as neutrophils, from the bloodstream to the site of injury or infection.

Preclinical studies using a carrageenan-induced pleurisy model demonstrated that certain pyrazole derivatives could significantly decrease the migration of leukocytes into the pleural cavity. sci-hub.se Furthermore, indole-based hydrazones have been shown to reduce serum levels of myeloperoxidase (MPO) in vivo. nih.gov MPO is an enzyme abundant in neutrophils, and its levels are a common marker for neutrophil infiltration and activity in inflamed tissues. nih.govnih.gov By reducing immune cell migration and the activity of key pro-inflammatory enzymes like MPO, these compounds demonstrate a clear immunomodulatory effect. sci-hub.senih.gov

Structure Activity Relationship Sar Studies of 2 Hydrazinyl 1 Piperazin 1 Ylethanone Derivatives

Design Principles for 2-Hydrazinyl-1-piperazin-1-ylethanone Analogs

The design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles, including molecular hybridization and scaffold optimization. The piperazine (B1678402) ring is recognized as a "privileged" structure in drug discovery, known for its ability to interact with various biological targets and improve physicochemical properties like aqueous solubility and bioavailability. researchgate.netresearchgate.net The two nitrogen atoms in the six-membered ring provide a rigid structure with a large polar surface area and opportunities for hydrogen bond donors and acceptors. researchgate.netresearchgate.net

Design strategies often involve two primary approaches:

Modification of the Hydrazine (B178648) Moiety: The terminal hydrazinyl group (-NHNH2) is a key functional handle. It can be readily condensed with a wide array of aldehydes and ketones to form N-acylhydrazone (NAH) derivatives. The NAH moiety is itself a privileged structure found in many drug candidates with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com This strategy allows for the introduction of various substituents to probe interactions with target proteins.

Substitution on the Piperazine Ring: The second nitrogen atom of the piperazine ring (at the 4-position) is a common site for modification. Introducing different substituents, such as aryl, benzyl, or other heterocyclic groups, can significantly modulate a compound's affinity and selectivity for its biological target. nih.govresearchgate.net This position is often crucial for anchoring the molecule within a binding pocket or for fine-tuning its pharmacokinetic profile.

A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were designed to target Toxoplasma gondii, with SAR studies indicating that hydrophobic aryl groups on the piperazine side chain were preferred for improved activity. rsc.org This highlights a common design principle where the piperazine substituent is tailored to fit into specific hydrophobic pockets of the target enzyme.

Impact of Substitutions on the Hydrazine Moiety

The hydrazine group is most frequently modified through the formation of hydrazones, creating a –(CO)–NH–N=CH– linker. The nature of the group attached to the imine carbon (=CH–R) has a profound impact on biological activity.

SAR studies on N-acylhydrazone derivatives reveal several key trends:

Aromatic and Heterocyclic Substituents: Condensation of the hydrazide with various aromatic and heterocyclic aldehydes is a common strategy. The electronic properties of substituents on the aromatic ring are critical. Studies on acridine-based N-acylhydrazones showed that electron-withdrawing groups (e.g., -Cl, -F, -NO₂) were favorable for both DNA binding and anticancer activity, while electron-donating groups (-OH, -OCH₃) resulted in moderate activity. mdpi.com

Positional Isomerism: The position of substituents on an attached phenyl ring can influence activity. In a series of hydrazide-hydrazones designed as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework (containing a hydroxyl group at position 2 of the phenyl ring) was found to be pivotal for stabilizing the molecule in the enzyme's active site. mdpi.comnih.gov

Steric Factors: The size and bulkiness of the substituents can either enhance or diminish activity. The presence of bulky groups like tert-butyl can favor strong interactions if the binding pocket can accommodate them but may lead to a loss of activity if steric hindrance occurs. nih.gov

The following table summarizes the impact of substitutions on the hydrazone moiety in various series of compounds, illustrating these principles.

| Compound Series | Base Scaffold | Substitution on Hydrazone Moiety | Effect on Biological Activity |

| Acridine N-acylhydrazones | Acridine | Electron-withdrawing groups (-F, -Cl) on phenyl ring | Increased anticancer activity and DNA binding mdpi.com |

| Hydrazide-hydrazones | Benzene | 2-hydroxy group on phenyl ring (salicylic aldehyde) | Pivotal for stabilization in laccase active site mdpi.comnih.gov |

| Quinazolinone Hydrazones | Quinazolinone | 2-fluorobenzoyl group | Potent inhibitory activity against A549 and PC-3 cancer cells rsc.org |

Effects of Modifications on the Piperazine Ring System

Key findings from SAR studies on piperazine ring modifications include:

Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine core can be protonated at physiological pH, which generally increases water solubility and can improve bioavailability. cuestionesdefisioterapia.com

Target Affinity and Selectivity: The substituent at the N4 position often plays a crucial role in binding to the target protein. In a series of hydrazones designed as Akt inhibitors for non-small-cell lung carcinoma therapy, the introduction of a piperazine ring at the 4th position of a benzylidene motif led to a significant increase in anticancer activity compared to other heterocyclic rings like pyrrolidine (B122466) or morpholine (B109124). acs.org

Modulation of Activity: Replacing the piperazine ring with other cyclic amines, such as morpholine or pyrrolidine, often leads to a noticeable decrease in biological activity, highlighting the importance of the specific geometry and basicity of the piperazine scaffold. cuestionesdefisioterapia.com In the development of dual histamine (B1213489) H₃ and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) did not significantly affect affinity at the H₃ receptor but was a critical element for achieving high affinity at the σ₁ receptor. nih.gov

The table below shows examples of how N4-substituents on the piperazine ring influence biological activity.

| Compound Series | N4-Substituent | Target/Activity | SAR Finding |

| Piperazine Hydroxamates | Varied aryl groups | Histone Deacetylase (HDAC) Inhibition | The nature of the aryl group significantly influenced anticancer potency nih.gov |

| Aminopyrimidinyl Pyrazoles | Cyclopropyl | PLK1 Inhibition | Modifications at this position were explored to enhance inhibitory activity nih.gov |

| 1,3,5-triazine derivatives | Methyl | 5-HT6 Receptor Antagonism | The 4'-methylpiperazin-1'-yl moiety was a key component for high affinity bilecik.edu.tr |

Role of the Ethanone (B97240) Linker in Biological Activity

The 1-oxoethane-1,2-diyl group, or ethanone linker, connects the piperazine ring to the hydrazine moiety. While less frequently varied than the terminal substituents, this linker plays a critical structural role. Its function is to provide the correct spatial separation and orientation between the two key pharmacophoric groups—the piperazine ring and the hydrazide/hydrazone function.

The ethanone linker contributes to biological activity by:

Maintaining Optimal Distance: The two-atom length of the linker positions the piperazine and hydrazine moieties at a specific distance from each other. This spacing is often critical for allowing the two groups to simultaneously engage with their respective binding sites or interaction points on a biological target.

Providing Conformational Flexibility: The single bonds within the linker allow for a degree of rotational freedom. This flexibility enables the molecule to adopt the optimal conformation required to fit within the binding pocket of a target protein, thereby maximizing binding affinity.

Acting as a Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a hydrogen bond acceptor, which can form crucial interactions with amino acid residues (such as the backbone NH groups) in a protein's active site, helping to anchor the molecule.

In the design of piperazine hydroxamates as HDAC inhibitors, the piperazine was considered part of the "linker region," highlighting the integrated role of this entire segment in bridging the zinc-binding group and another key interaction domain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies help to rationalize SAR data and predict the activity of novel, unsynthesized analogs.

2D-QSAR: These models correlate activity with physicochemical descriptors such as lipophilicity (logP), electronic effects, and topological indices. For a series of pyridine (B92270) and quinolone hydrazone derivatives, 2D-QSAR models were developed to predict antimicrobial and antitubercular activities, helping to identify key molecular features for potency. researchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These models analyze the steric and electrostatic fields surrounding the molecules. For a series of piperazine derivatives, 3D-QSAR studies showed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov In another study on quinazolinone derivatives containing hydrazone units, a predictive 3D-QSAR model was constructed to guide future structural modifications for improved antitumor activity. rsc.org

These models provide visual representations in the form of contour maps, which indicate regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity, thereby guiding the rational design of more potent compounds.

Ligand-Based and Structure-Based Drug Design Strategies

The development of potent and selective analogs of this compound relies on both ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active. The SAR data from these molecules are used to build a pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. The design of novel piperazine-containing anticancer agents has been successfully guided by such pharmacophore approaches. researchgate.net

Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking is a key technique used to predict how a ligand binds within the active site of a protein.

Binding Mode Analysis: Docking studies on various piperazine-hydrazide derivatives have elucidated their binding interactions. For example, docking studies of piperazine derivatives into the active site of the urease enzyme helped to understand the specific hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. nih.gov Similarly, docking of hydrazide-hydrazone laccase inhibitors revealed key interactions with amino acids like Asp206, Asn264, and His458 near the enzyme's copper-containing catalytic center. mdpi.com

Rational Design: These insights into the binding mode allow for the rational design of new derivatives with modified substituents that can form additional favorable interactions with the target, leading to enhanced potency and selectivity. nih.gov Computational studies, including molecular dynamics simulations, can further refine the understanding of these interactions. rsc.orgmdpi.com

By combining these computational strategies with synthetic chemistry and biological evaluation, researchers can efficiently navigate the chemical space around the this compound scaffold to develop optimized therapeutic agents.

Computational and Chemoinformatic Approaches in 2 Hydrazinyl 1 Piperazin 1 Ylethanone Research

Molecular Docking Studies with Target Proteins

There is no publicly available research detailing molecular docking studies specifically performed with 2-Hydrazinyl-1-piperazin-1-ylethanone . While numerous studies have been conducted on derivatives, such as 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides, which have been docked with targets like carbonic anhydrase II, these findings are specific to the studied derivatives and cannot be extrapolated to the parent compound. The specific interactions, binding affinities, and docking scores for This compound with any protein target have not been reported.

Molecular Dynamics Simulations for Ligand-Target Interactions

No molecular dynamics (MD) simulation studies for This compound complexed with a protein target have been published. MD simulations are often used to validate the stability of ligand-protein complexes predicted by molecular docking. Research on related hydrazine (B178648) carboxamide derivatives has shown the use of MD simulations to confirm stable interactions over time. However, the conformational changes, interaction stability, and binding free energies for This compound in a biological target's active site remain uninvestigated.

Pharmacophore Modeling and Virtual Screening

There are no published pharmacophore models based on the structure of This compound . Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. While general pharmacophore models for classes of compounds like piperazine (B1678402) and piperidine (B6355638) derivatives have been developed for targets such as histamine (B1213489) H3 and sigma-1 receptors, a specific model for This compound has not been created. Consequently, it has not been used as a query for virtual screening campaigns to identify other potential bioactive molecules.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Analysis

A specific and detailed in silico ADMET profile for This compound is not available in the scientific literature. While ADMET predictions are a common component of computational drug discovery for novel compounds, including various piperazine derivatives, the specific predicted properties for this compound—such as its likely intestinal absorption, blood-brain barrier penetration, metabolic pathways, and potential toxicities—have not been published.

Quantum Chemical Calculations for Electronic Properties

There is a lack of published research on the quantum chemical calculations for This compound . Such studies, often employing methods like Density Functional Theory (DFT), are used to determine electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. While these calculations have been performed for related structures like hydrazones based on 2-hydrazinoimidazoline to understand their stability and reactivity, the electronic properties of This compound have not been computationally characterized.

Chemical Biology and Exploratory Applications of 2 Hydrazinyl 1 Piperazin 1 Ylethanone

Challenges and Future Directions in 2 Hydrazinyl 1 Piperazin 1 Ylethanone Research

Addressing Synthetic Scalability Challenges

The successful translation of a novel compound from laboratory-scale synthesis to industrial production hinges on the development of a scalable, efficient, and cost-effective synthetic route. For a molecule like 2-Hydrazinyl-1-piperazin-1-ylethanone, several challenges in scalability can be anticipated based on the synthesis of other heterocyclic compounds.

Table 1: Potential Challenges and Future Strategies in the Synthesis of this compound

| Challenge | Future Direction |

| Multi-step synthesis with low overall yield | Development of convergent and one-pot synthetic routes |

| Reliance on chromatographic purification | Optimization of crystallization and salt formation for purification |

| Use of hazardous or expensive reagents | Exploration of greener solvents and catalytic methods |

| Poor atom economy | Design of atom-economical reaction pathways |

| Difficulty in scaling up from lab to industrial production | Implementation of flow chemistry and microwave-assisted synthesis |

Developing Advanced In Vitro and In Vivo Models for Mechanistic Validation

A thorough understanding of the mechanism of action of a new chemical entity is crucial for its development as a therapeutic agent. This requires robust and relevant preclinical models. For this compound, a multi-pronged approach utilizing both in vitro and in vivo models will be essential to elucidate its biological effects.

Initial in vitro studies would likely involve screening against a panel of human cell lines to assess its cytotoxic or cytostatic effects. For instance, human hepatic cell lines like HepG2 and HepaRG are commonly used to evaluate the potential hepatotoxicity of piperazine (B1678402) derivatives. researchgate.netresearchgate.net Further mechanistic studies could involve enzyme inhibition assays, receptor binding assays, and gene expression analysis to identify specific molecular targets.

For in vivo validation, simple model organisms such as Caenorhabditis elegans have been successfully used to assess the toxicity and neurobehavioral effects of piperazine derivatives. nih.govresearchgate.net These models offer the advantage of rapid screening and the ability to investigate effects on a whole organism. Subsequent studies in rodent models would be necessary to evaluate the compound's pharmacokinetic profile, efficacy in disease models, and potential for adverse effects. The development of more sophisticated in vivo models, such as genetically engineered mouse models or patient-derived xenografts, could provide more clinically relevant data on the compound's therapeutic potential.

Exploring Novel Target Interactions for this compound

The piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.netrsc.org Piperazine derivatives have shown activity as antipsychotics, antidepressants, and anxiolytics, often through modulation of monoamine pathways. researchgate.netnih.gov They have also been investigated as antagonists for the sigma-1 and histamine (B1213489) H3 receptors. nih.gov

The presence of the hydrazinyl group in this compound opens up the possibility of novel target interactions. Hydrazine (B178648) and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. iscientific.orgresearchgate.net For example, some hydrazinyl-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), an important target in the treatment of neurological disorders. nih.gov Other studies have explored hydrazinyl urea-based compounds as antibacterial agents. nih.gov

Future research should employ high-throughput screening and computational modeling to explore the potential biological targets of this compound. Unbiased screening against large panels of receptors, enzymes, and ion channels could reveal unexpected activities. Molecular docking studies can help to predict binding modes and guide the design of more potent and selective analogs. nih.gov

Integration of Omics Technologies in Mechanistic Studies

The "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—have revolutionized drug discovery by providing a systems-level understanding of a drug's mechanism of action. nih.govnih.govarome-science.com For a novel compound like this compound, the integration of these technologies will be invaluable for elucidating its biological effects.

Proteomics, the large-scale study of proteins, can be used to identify the direct protein targets of a compound and to understand its downstream effects on cellular signaling pathways. digitellinc.comnih.govnih.govslideshare.netmetwarebio.com Chemical proteomics approaches can pinpoint the specific proteins that a small molecule binds to within a complex biological sample. digitellinc.com

Metabolomics, which analyzes the complete set of small-molecule metabolites in a biological system, can provide a functional readout of a drug's effects on cellular metabolism. nih.govcreative-proteomics.comproquest.com By profiling the metabolic changes induced by this compound, researchers can gain insights into its mechanism of action and identify potential biomarkers of drug response or toxicity.

The integration of data from multiple omics platforms can provide a comprehensive picture of the biological perturbations caused by a new compound, facilitating a deeper understanding of its mechanism of action and aiding in the identification of potential therapeutic applications.

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Application |

| Proteomics | Identification of direct protein targets and off-targets. Analysis of changes in protein expression and post-translational modifications. |

| Metabolomics | Profiling of metabolic changes to understand functional effects. Identification of biomarkers for efficacy and toxicity. |

| Transcriptomics | Analysis of changes in gene expression to identify affected cellular pathways. |

| Genomics | Identification of genetic factors that may influence drug response. |

Emerging Applications beyond Traditional Medicinal Chemistry

While the primary focus of research on novel piperazine and hydrazine derivatives is often in medicinal chemistry, these versatile scaffolds have potential applications in other fields as well. The unique chemical properties of this compound could be leveraged for a variety of non-pharmaceutical applications.

The piperazine moiety is known to be a useful building block in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) and polymers. rsc.org The reactivity of the hydrazine group makes it a valuable synthon in organic chemistry for the construction of various heterocyclic systems. mdpi.comimust.edu.cn Hydrazide-hydrazone derivatives have also been investigated for their use as dyes. acs.org

Future research could explore the potential of this compound and related compounds as catalysts, ligands for metal complexes, or as functional components in advanced materials. The development of novel synthetic methodologies based on the reactivity of the hydrazinyl-piperazine scaffold could also be a fruitful area of investigation.

Q & A

Q. What are the established synthetic routes for 2-Hydrazinyl-1-piperazin-1-ylethanone?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperazine backbone via nucleophilic substitution or condensation reactions under controlled pH and temperature.

- Step 2 : Introduction of the hydrazinyl group using hydrazine derivatives, often requiring anhydrous conditions to avoid side reactions.

- Step 3 : Purification via column chromatography or recrystallization.

Q. Key Analytical Methods :

- Monitor reaction progress using HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation of intermediates .

- For final compound validation, high-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .

- Validation : Cross-check with CIF files and deposition in the Cambridge Structural Database (CSD) for reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydrazinyl group’s NH protons appear as broad singlets near δ 6.5–7.0 ppm in DMSO-d₆ .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- UV-Vis : Assess electronic transitions for applications in photochemical studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Methodological Strategies :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Case Study : If NMR suggests a planar hydrazinyl group but X-ray shows a twisted conformation:

- Step 1 : Verify sample purity (>95% by HPLC) to rule out impurities skewing NMR data .

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to model ground-state vs. crystal-packing effects.

- Step 3 : Use variable-temperature NMR to assess conformational flexibility in solution .

Resolution : Crystallographic data often reflects solid-state packing, while NMR captures dynamic solution behavior. Cross-validation with computational models bridges this gap .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₃) or kinases. Focus on piperazine’s role in hydrogen-bond networks .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the hydrazinyl moiety) with activity trends .

Q. How to design stability studies for this compound under varying storage conditions?

Protocol :

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months.

- Analytical Endpoints :

- Light Sensitivity : Use amber vials and assess UV-induced degradation via LC-MS .

Key Finding : Piperazine derivatives often show hygroscopicity; desiccants and inert atmospheres (N₂) improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.